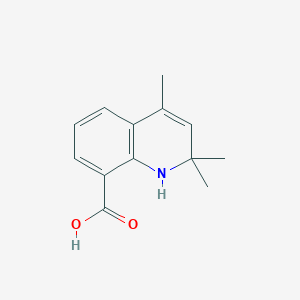

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 941266-27-9. It has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) has been achieved through the heterogeneous catalytic condensation of aniline with acetone. Efficient materials such as Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 were synthesized by a microwave-assisted hydrothermal method .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H15NO2 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the condensation of aniline with acetone. The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.26 and a molecular formula of C13H15NO2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analogues

- Research has shown that 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acids and its structural analogues can be synthesized through the oxidation of specific quinoline diones. These compounds are structurally related to the natural antibiotic Helquinoline (Medvedeva, Plaksina, & Shikhaliev, 2015).

Photochemical Properties

- Studies on the photoinduced Markovnikov addition of water and methanol to the double bond of 2,2,4-trimethyl-8-methoxy-1,2-dihydroquinoline have been conducted, revealing detailed kinetics and mechanisms involved in these reactions (Nekipelova et al., 2002).

Catalysis in Synthesis

- The synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) has been investigated using various catalytic processes, highlighting the complexity and selectivity aspects in its formation (Nowicki et al., 2018).

Anticancer Activity

- Derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid have been synthesized and tested for their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity in certain compounds (Gaber et al., 2021).

Agricultural Applications

- New compounds of the quinoline series, including derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline, have been researched for their potential as growth and yield stimulants in agricultural crops, showing promising results (Vostrikova et al., 2021).

Integrated Process Design

- An integrated process-product design methodology has been developed for the production of 2,2,4-Trimethyl-1,2-H-Dihydroquinoline (TMQ), highlighting the importance of this compound in rubber production technologies and proposing methods to enhance its yield and selectivity (Pang et al., 2019).

Wirkmechanismus

Target of Action

Dihydroquinolines and its derivatives, which include this compound, have been found to display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .

Mode of Action

It’s known that dihydroquinolines and its derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Biochemical Pathways

It’s known that dihydroquinolines and its derivatives can influence various cellular defense mechanisms against oxidative stress .

Result of Action

It’s known that dihydroquinolines and its derivatives can regulate cellular metabolism and participate in cell proliferation .

Action Environment

It’s known that the synthesis of similar compounds can be cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts .

Eigenschaften

IUPAC Name |

2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJWPMCWXLNOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)

![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)